molecular formula C19H19N5O2 B2472014 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-64-6

3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2472014
CAS No.: 877643-64-6
M. Wt: 349.394
InChI Key: VIOWIXHVBKQBJE-UHFFFAOYSA-N
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Description

3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazo[2,1-f]purine family This compound is characterized by its complex structure, which includes an imidazo[2,1-f]purine core substituted with allyl, dimethyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2,6-diaminopurine can be cyclized using formic acid or acetic anhydride.

    Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide in the presence of a base like potassium carbonate.

    Methylation: The methyl groups are usually introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    p-Tolyl Substitution: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the allyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydro derivatives or fully reduced forms.

    Substitution: Various substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, potentially leading to the development of new drugs or biochemical tools.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and mechanism of action.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the allyl group, which may affect its reactivity and biological activity.

    3-Allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the p-tolyl group, potentially altering its chemical properties and applications.

    3-Allyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Substitutes the p-tolyl group with a phenyl group, which may influence its interactions and stability.

Uniqueness

The presence of both the allyl and p-tolyl groups in 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione makes it unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-5-10-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-8-6-12(2)7-9-14/h5-9,11H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOWIXHVBKQBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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